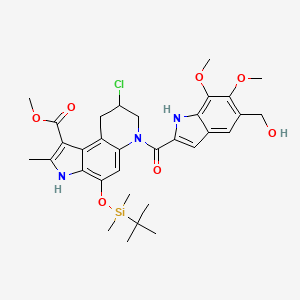

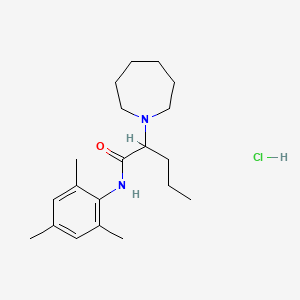

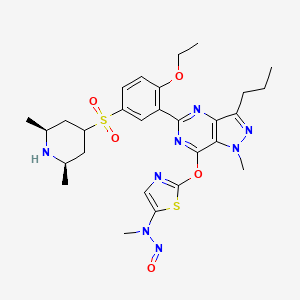

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4'-bipiperidin)-1'-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

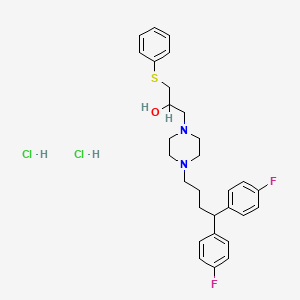

El Ácido 1H-pirrolo(3,2-f)quinolina-2-carboxílico, 2,3,6,7,8,9-hexahidro-4-(((1,4'-bipiperidin)-1'-ilcarbonil)oxi)-8-bromo-2-metil-1-oxo-6-((5,6,7-trimetoxi-1H-indol-2-il)carbonil)-, éster metílico, monohidrocloruro es un complejo compuesto orgánico con aplicaciones potenciales en diversos campos como la química medicinal, la farmacología y la ciencia de los materiales. Este compuesto presenta múltiples grupos funcionales, incluido un núcleo de pirroloquinolina, una porción de bipiperidinilo y un fragmento de trimetoxiindol, que contribuyen a sus propiedades químicas únicas y potenciales actividades biológicas.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis del Ácido 1H-pirrolo(3,2-f)quinolina-2-carboxílico, 2,3,6,7,8,9-hexahidro-4-(((1,4'-bipiperidin)-1'-ilcarbonil)oxi)-8-bromo-2-metil-1-oxo-6-((5,6,7-trimetoxi-1H-indol-2-il)carbonil)-, éster metílico, monohidrocloruro generalmente implica síntesis orgánica de múltiples pasos. Los pasos clave pueden incluir:

- Formación del núcleo de pirroloquinolina mediante reacciones de ciclización.

- Introducción del sustituyente bromo a través de halogenación.

- Acoplamiento de la porción de bipiperidinilo mediante reacciones de acoplamiento mediadas por carbodiimida.

- Unión del fragmento de trimetoxiindol mediante reacciones de esterificación o amidación.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, minimizando al mismo tiempo los costes y el impacto ambiental. Esto puede incluir el uso de reactores de flujo continuo, principios de química verde y técnicas de purificación escalables.

Análisis De Reacciones Químicas

Tipos de reacciones

El Ácido 1H-pirrolo(3,2-f)quinolina-2-carboxílico, 2,3,6,7,8,9-hexahidro-4-(((1,4'-bipiperidin)-1'-ilcarbonil)oxi)-8-bromo-2-metil-1-oxo-6-((5,6,7-trimetoxi-1H-indol-2-il)carbonil)-, éster metílico, monohidrocloruro puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Conversión de grupos funcionales a estados de oxidación más altos.

Reducción: Reducción de grupos carbonilo a alcoholes o aminas.

Sustitución: Reacciones de sustitución de halógenos para introducir diferentes sustituyentes.

Hidrólisis: Escisión de enlaces éster o amida para producir ácidos carboxílicos y aminas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones pueden incluir:

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Agentes halogenantes: Bromo, cloro.

Agentes hidrolíticos: Ácidos (HCl, H2SO4) o bases (NaOH, KOH).

Productos principales

Los productos principales formados a partir de estas reacciones dependerían de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos materiales.

Biología

En biología, el compuesto puede investigarse por su potencial como molécula bioactiva. Sus múltiples grupos funcionales y su complejidad estructural lo convierten en un candidato para estudiar interacciones con macromoléculas biológicas como proteínas y ácidos nucleicos.

Medicina

En medicina, el compuesto podría explorarse por sus posibles aplicaciones terapéuticas. Sus características estructurales sugieren que puede interactuar con dianas moleculares específicas, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.

Industria

En la industria, el compuesto puede encontrar aplicaciones en el desarrollo de nuevos materiales con propiedades únicas, como polímeros o recubrimientos avanzados.

Mecanismo De Acción

El mecanismo de acción del Ácido 1H-pirrolo(3,2-f)quinolina-2-carboxílico, 2,3,6,7,8,9-hexahidro-4-(((1,4'-bipiperidin)-1'-ilcarbonil)oxi)-8-bromo-2-metil-1-oxo-6-((5,6,7-trimetoxi-1H-indol-2-il)carbonil)-, éster metílico, monohidrocloruro dependería de sus interacciones específicas con las dianas moleculares. Los posibles mecanismos pueden incluir:

Unión a enzimas: Inhibición o activación de la actividad enzimática.

Interacción con receptores: Modulación de las vías de señalización de los receptores.

Intercalación del ADN: Unión al ADN y afectación de la expresión génica.

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares pueden incluir otros derivados de pirroloquinolina, moléculas que contienen bipiperidinilo y compuestos basados en trimetoxiindol. Algunos ejemplos son:

Pirroloquinolina quinona (PQQ): Un cofactor redox con propiedades antioxidantes.

Derivados de bipiperidinilo: Compuestos con potencial actividad del SNC.

Derivados de trimetoxiindol: Moléculas con potencial actividad anticancerígena.

Singularidad

La singularidad del Ácido 1H-pirrolo(3,2-f)quinolina-2-carboxílico, 2,3,6,7,8,9-hexahidro-4-(((1,4'-bipiperidin)-1'-ilcarbonil)oxi)-8-bromo-2-metil-1-oxo-6-((5,6,7-trimetoxi-1H-indol-2-il)carbonil)-, éster metílico, monohidrocloruro radica en su combinación de grupos funcionales y complejidad estructural, que pueden conferir propiedades químicas y biológicas únicas que no se encuentran en otros compuestos.

Propiedades

Número CAS |

140447-64-9 |

|---|---|

Fórmula molecular |

C37H45BrClN5O9 |

Peso molecular |

819.1 g/mol |

Nombre IUPAC |

methyl 8-bromo-6-[5-(hydroxymethyl)-6,7-dimethoxy-1H-indole-2-carbonyl]-2-methyl-1-oxo-4-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C37H44BrN5O9.ClH/c1-37(35(47)51-4)33(45)28-24-16-22(38)18-43(34(46)25-15-20-14-21(19-44)31(49-2)32(50-3)29(20)39-25)26(24)17-27(30(28)40-37)52-36(48)42-12-8-23(9-13-42)41-10-6-5-7-11-41;/h14-15,17,22-23,39-40,44H,5-13,16,18-19H2,1-4H3;1H |

Clave InChI |

ZVPSIEQKAXLWRZ-UHFFFAOYSA-N |

SMILES canónico |

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)OC(=O)N4CCC(CC4)N5CCCCC5)C(=O)C6=CC7=CC(=C(C(=C7N6)OC)OC)CO)Br)C(=O)OC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)